2-Bromo-2-methylpropanoyl azide
Description
2-Bromo-2-methylpropanoyl azide (C₄H₆BrN₃O) is a brominated acyl azide featuring a tertiary carbon center bonded to a bromine atom, a methyl group, and an azide-functionalized carbonyl group. The compound’s instability under thermal stress is expected due to the azide moiety, which is known to decompose exothermically under certain conditions .
Properties
CAS No. |
874881-82-0 |
|---|---|
Molecular Formula |
C4H6BrN3O |
Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-bromo-2-methylpropanoyl azide |
InChI |
InChI=1S/C4H6BrN3O/c1-4(2,5)3(9)7-8-6/h1-2H3 |
InChI Key |
PCXHGXXHOGHVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N=[N+]=[N-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methylpropanoyl azide typically involves the reaction of 2-bromo-2-methylpropanoyl bromide with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition of the azide group. The general reaction scheme is as follows:
2-Bromo-2-methylpropanoyl bromide+Sodium azide→2-Bromo-2-methylpropanoyl azide+Sodium bromide
Industrial Production Methods
Industrial production methods for 2-bromo-2-methylpropanoyl azide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using continuous flow reactors to ensure better control over reaction conditions and to enhance safety, given the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropanoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles such as amines to form amides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Staudinger reaction, to form various heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Amides: Formed by substitution reactions with amines.
Amines: Formed by reduction of the azide group.
Heterocycles: Formed by cycloaddition reactions.
Scientific Research Applications
2-Bromo-2-methylpropanoyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the modification of polymers to introduce functional groups that can undergo further reactions.
Bioconjugation: Employed in the labeling of biomolecules due to its ability to react with nucleophiles under mild conditions.
Material Science: Used in the preparation of advanced materials with specific properties, such as hydrogels and nanocomposites.
Mechanism of Action
The mechanism of action of 2-bromo-2-methylpropanoyl azide involves the reactivity of the azide group. The azide group is a good nucleophile and can participate in various reactions, including nucleophilic substitution and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
Table 1: Key Physical Properties of 2-Bromo-2-methylpropanoyl Azide and Analogues
*Data extrapolated from analogues; experimental validation required.
Key Observations :
- Bromine vs. Azide Substitution: Replacing the hydroxyl group in 2-bromo-2-methylpropanoic acid with an azide increases molecular weight by ~28 g/mol and significantly reduces thermal stability due to the azide’s propensity for decomposition .
- Reactivity: Unlike sodium azide, which is primarily used as a preservative or gas-generating agent, 2-bromo-2-methylpropanoyl azide’s acyl azide structure enables participation in CuAAC, forming triazole derivatives .
Cycloaddition Reactions
2-Bromo-2-methylpropanoyl azide is expected to undergo CuAAC with terminal alkynes, analogous to 2-azido-2-methylpropanoic acid, which forms 1,4-substituted triazoles with >95% efficiency under copper catalysis . The bromine substituent may allow post-cycloaddition functionalization (e.g., Suzuki coupling), a feature absent in simpler azides like sodium azide.
Stability and Decomposition
Compared to sodium azide, organic azides like 2-bromo-2-methylpropanoyl azide are generally more stable but still require cautious handling. For example, sodium azide decomposes explosively at 275°C or upon contact with acids, releasing toxic hydrazoic acid .
Coordination Chemistry
While Cu-NHC azide complexes (e.g., [Cu(N₃)(IPr)]) exhibit enhanced stability due to ligand coordination , 2-bromo-2-methylpropanoyl azide lacks such stabilizing ligands. This makes it more reactive but less suitable for applications requiring prolonged storage or controlled release.
Bioconjugation Potential
Azide-PEG5-Tos () is engineered for biomolecular labeling via azide-alkyne cycloaddition, leveraging PEG spacers for solubility and biocompatibility . In contrast, 2-bromo-2-methylpropanoyl azide’s bromine and compact structure may limit its utility in biological systems but enhance its role in synthetic organic chemistry for introducing dual functional groups.
Research Findings and Gaps
- Cycloaddition Efficiency: Studies on 2-azido-2-methylpropanoic acid demonstrate near-quantitative triazole formation , suggesting similar efficacy for 2-bromo-2-methylpropanoyl azide.
- Thermal Decomposition : Further studies are needed to quantify decomposition thresholds and byproducts.
- Synthetic Applications : The bromine atom offers unique opportunities for sequential reactivity (e.g., substitution post-cycloaddition), a feature underutilized in current azide chemistry.
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